molecular formula C35H31N5O2 B12383230 (2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide

(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide

カタログ番号: B12383230
分子量: 553.7 g/mol
InChIキー: YXZCMQAWBHCPMS-HTFLBPPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CDD-1819 is a non-covalent and non-peptide compound that serves as a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It exhibits a Ki value of 5 nM and effectively inhibits various Mpro variants, including ΔP168, A173V, and ΔP168/A173V .

準備方法

The synthesis of CDD-1819 involves DNA-encoded chemical libraries (DECL) technology. This method allows for the efficient generation of novel inhibitors without preliminary chemical or structural information. The synthetic route includes affinity selection of a 4-billion-membered DNA-encoded chemical library using Mpro as bait . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.

化学反応の分析

CDD-1819 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

CDD-1819 has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of non-covalent and non-peptide inhibitors.

    Biology: It serves as a tool for understanding the inhibition of SARS-CoV-2 Mpro and its variants.

    Medicine: It is being investigated for its potential use in the treatment of COVID-19 by inhibiting the replication of the virus.

    Industry: It is used in the development of antiviral drugs and therapeutic agents

作用機序

CDD-1819 exerts its effects by inhibiting the main protease (Mpro) of SARS-CoV-2. This protease is essential for the replication of the virus. By binding to the active site of Mpro, CDD-1819 prevents the protease from cleaving the viral polyprotein, thereby inhibiting viral replication. The molecular targets and pathways involved include the active site of Mpro and its various variants .

類似化合物との比較

CDD-1819 is unique due to its non-covalent and non-peptide nature. Similar compounds include:

These compounds share similar mechanisms of action but differ in their chemical structures and specific inhibitory properties.

特性

分子式

C35H31N5O2

分子量

553.7 g/mol

IUPAC名

2-isoquinolin-4-yl-3-[3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide

InChI

InChI=1S/C35H31N5O2/c1-21(23-15-14-22-8-3-4-9-24(22)16-23)38-35(42)29-12-7-13-31-32(29)40(27-17-26(18-27)34(41)36-2)33(39-31)30-20-37-19-25-10-5-6-11-28(25)30/h3-16,19-21,26-27H,17-18H2,1-2H3,(H,36,41)(H,38,42)/t21-,26?,27?/m0/s1

InChIキー

YXZCMQAWBHCPMS-HTFLBPPUSA-N

異性体SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76

正規SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4C5CC(C5)C(=O)NC)C6=CN=CC7=CC=CC=C76

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。